5-(Pyrrolidin-2-yl)-1,3-thiazole
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Overview
Description
5-(Pyrrolidin-2-yl)-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)-1,3-thiazole typically involves the construction of the pyrrolidine ring followed by the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a thioamide can yield the desired thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous-flow processes that allow for efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole ring .
Scientific Research Applications
5-(Pyrrolidin-2-yl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Thiazole: A five-membered ring containing both sulfur and nitrogen, known for its biological activity.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in various medicinal applications.
Uniqueness
5-(Pyrrolidin-2-yl)-1,3-thiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and thiazole. This fusion enhances its biological activity and makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2 |
InChI Key |
UGRXTLJACROROK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CS2 |
Origin of Product |
United States |
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